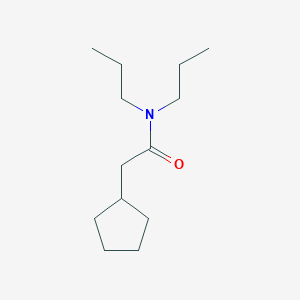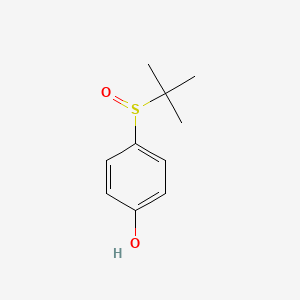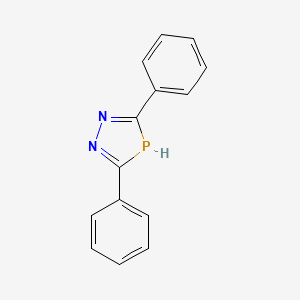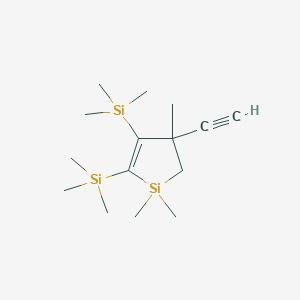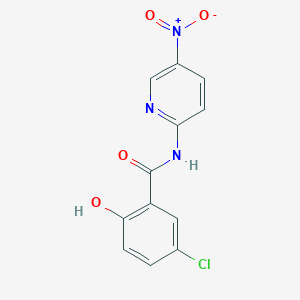
Benzamide, 5-chloro-2-hydroxy-N-(5-nitro-2-pyridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, 5-chloro-2-hydroxy-N-(5-nitro-2-pyridinyl)- is a chemical compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a chloro group at the 5-position, a hydroxy group at the 2-position, and a nitro group attached to a pyridinyl ring at the N-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzamide, 5-chloro-2-hydroxy-N-(5-nitro-2-pyridinyl)- can be achieved through several synthetic routes. One common method involves the direct condensation of benzoic acids and amines in the presence of a catalyst. For instance, the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation has been reported as an efficient and eco-friendly method . This method provides active sites for the synthesis of benzamides, resulting in high yields and low reaction times.
Industrial Production Methods: In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the process . Additionally, purification of the synthesized compounds can be achieved through crystallization from solvents such as absolute ethanol or dimethylformamide .
化学反応の分析
Types of Reactions: Benzamide, 5-chloro-2-hydroxy-N-(5-nitro-2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3
Reduction: NaBH4, LiAlH4
Substitution: NBS for bromination
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination at the benzylic position using NBS results in the formation of brominated benzamide derivatives .
科学的研究の応用
Benzamide, 5-chloro-2-hydroxy-N-(5-nitro-2-pyridinyl)- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of pharmaceuticals, paper, and plastic products.
作用機序
The mechanism of action of benzamide, 5-chloro-2-hydroxy-N-(5-nitro-2-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to inhibit the growth of bacteria by interfering with their metabolic processes. The presence of the nitro group enhances its reactivity, allowing it to form reactive intermediates that can disrupt bacterial cell function .
類似化合物との比較
- Benzamide, 3-chloro-N-(5-nitro-2-pyridinyl)-
- Benzamide, 2-chloro-N-hydroxy-
Comparison: Compared to other similar compounds, benzamide, 5-chloro-2-hydroxy-N-(5-nitro-2-pyridinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the hydroxy group at the 2-position and the nitro group at the N-position enhances its antimicrobial activity and reactivity in chemical reactions .
特性
CAS番号 |
92721-73-8 |
|---|---|
分子式 |
C12H8ClN3O4 |
分子量 |
293.66 g/mol |
IUPAC名 |
5-chloro-2-hydroxy-N-(5-nitropyridin-2-yl)benzamide |
InChI |
InChI=1S/C12H8ClN3O4/c13-7-1-3-10(17)9(5-7)12(18)15-11-4-2-8(6-14-11)16(19)20/h1-6,17H,(H,14,15,18) |
InChIキー |
ACRODJNNGPPBAX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


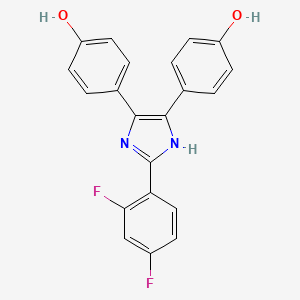
![Ethyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate](/img/structure/B14345969.png)
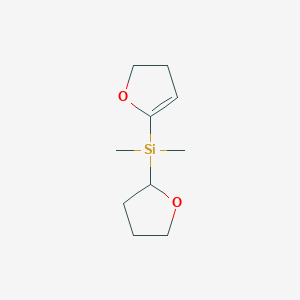
![1,1'-[2-(2-Phenylpropan-2-yl)cyclopropane-1,1-diyl]dibenzene](/img/structure/B14345978.png)
![2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[5.5]undecane-2,4,8,10-tetrone](/img/structure/B14345981.png)
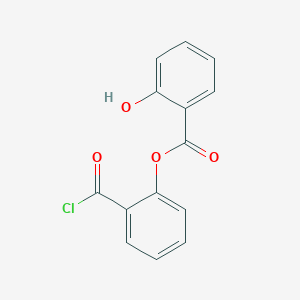
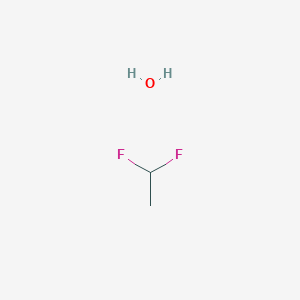
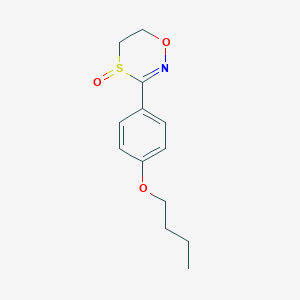

![N-[(2-Hydroxy-3-methoxyphenyl)methyl]nonanamide](/img/structure/B14346018.png)
